molecular formula C17H15FN6O3 B2718863 2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 878729-82-9

2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Katalognummer B2718863
CAS-Nummer: 878729-82-9
Molekulargewicht: 370.344
InChI-Schlüssel: YJDAYAFKVKOBIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide, also known as FIPI, is a synthetic small molecule that has been studied for its potential applications in scientific research. This compound was first synthesized in 2009 by researchers at the University of Illinois at Urbana-Champaign and has since been the subject of numerous studies exploring its mechanism of action and potential uses.

Wissenschaftliche Forschungsanwendungen

Peripheral Benzodiazepine Receptor (PBR) Study

A study focused on the synthesis and biological evaluation of fluorine-substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, aiming to explore their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The research highlighted the potential of these compounds, including structures similar to the specified compound, for imaging PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).

Anticancer Potential

Another line of research explored the anticancer-like profile of compounds structurally related to "2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide". Notably, derivatives were synthesized and evaluated for their potential as antipsychotic agents, indicating a unique action mechanism distinct from traditional dopamine receptor interaction, which could be foundational for developing new anticancer or antipsychotic treatments (Wise et al., 1987).

Imaging Agent Development

Research into the radiosynthesis of PET imaging agents, such as [18F]PBR111, showcases the application of fluorine-18 labeled compounds for in vivo imaging of translocator proteins (18 kDa). This work demonstrates the compound's relevance in the synthesis process, offering insights into its utility in developing diagnostic tools for neurological conditions (Dollé et al., 2008).

DNA Binding and Anticancer Activities

A study on imidazolium ionic liquids, with side chains resembling the specified compound, investigated their DNA binding and anticancer activities. These newer compounds showed significant binding affinity and anticancer potential, suggesting their applicability in therapeutic interventions (Rezki et al., 2020).

Molecular Docking Studies

Innovative compounds including imidazolium-based ionic liquids and their analogs have been synthesized and characterized for their potential interactions with DNA, supported by molecular docking studies. This research indicates a promising approach towards utilizing these compounds in cancer treatment strategies, based on their molecular interactions and anticancer activities (Rezki et al., 2020).

Eigenschaften

IUPAC Name

2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-9-7-22-13-14(21(2)17(27)23(15(13)26)8-12(19)25)20-16(22)24(9)11-6-4-3-5-10(11)18/h3-7H,8H2,1-2H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDAYAFKVKOBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6484854

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.